2-Amino-2-methylpentanethioamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2S |
|---|---|
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2-amino-2-methylpentanethioamide |
InChI |
InChI=1S/C6H14N2S/c1-3-4-6(2,8)5(7)9/h3-4,8H2,1-2H3,(H2,7,9) |
InChI Key |
KHJSGYHDECGUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=S)N)N |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 Amino 2 Methylpentanethioamide
Nucleophilic and Electrophilic Reactivity of the Thioamide Group
The thioamide functional group is generally more reactive than its amide counterpart with both nucleophiles and electrophiles. nih.gov This heightened reactivity can be attributed to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides, with bond energies of approximately 130 kcal/mol and 170 kcal/mol, respectively. nih.gov
The sulfur atom in the thioamide group is a primary site for electrophilic attack due to its nucleophilic character. wikipedia.orgnih.gov This reactivity is fundamental to many synthetic transformations involving thioamides.
Alkylation: The sulfur atom readily reacts with alkyl halides. This S-alkylation results in the formation of isothiouronium salts. wikipedia.org These salts can subsequently undergo hydrolysis to yield thiols. wikipedia.org While alkylating agents can also attack the nitrogen atom, reactions often lead to a net S-alkylation, sometimes involving rearrangement. wikipedia.org
Reaction with Metal Ions: Thioamides, including 2-amino-2-methylpentanethioamide, can act as a source of sulfide (B99878) ions when treated with certain metal salts. For instance, they react with mercury(II) salts to produce mercury(II) sulfide. wikipedia.orgwikipedia.org
Oxidation: Thioamides can be oxidized, though the reaction does not typically proceed past the quasi-sulfine stage. wikipedia.org
Formation of Nucleophilic Sulfur Species: In the presence of amines, elemental sulfur can form polysulfides, which are effective nucleophilic sulfur species. rsc.org This reactivity is harnessed in various synthetic methods for creating thioamides and other organosulfur compounds. rsc.orgorganic-chemistry.org
Table 1: Reactions at the Sulfur Atom of Thioamides
| Reactant | Product Type | General Reaction |
| Alkyl Halide | Isothiouronium Salt | RC(S)NH₂ + R'X → [RC(NH₂)=S-R']⁺X⁻ |
| Metal Salt (e.g., Hg²⁺) | Metal Sulfide | RC(S)NH₂ + M²⁺ + H₂O → MS + RC(O)NH₂ + 2H⁺ |
| Oxidizing Agent | Quasi-sulfine | [O] |
The thiocarbonyl carbon atom of the thioamide group is electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org However, the reactivity at this position is influenced by the strong resonance contribution from the nitrogen lone pair, which imparts partial double bond character to the C-N bond and increases electron density on the sulfur atom. nih.gov
Transamidation: Thioamides can undergo transamidation reactions with amines. This process involves the nucleophilic attack of an amine on the thiocarbonyl carbon, followed by the departure of the original amino group. nih.govnsf.gov This reaction can be facilitated by N-activation of the thioamide, which enhances the electrophilicity of the C=S carbon. nsf.govrsc.org
Hydrolysis: In the presence of certain metal salts like those of silver and mercury, thioamides can be hydrolyzed to the corresponding amides. wikipedia.org The rate of hydrolysis of thioamides can be slower than that of their corresponding amides under certain conditions. nih.gov
Table 2: Reactions at the Thiocarbonyl Carbon of Thioamides
| Reagent | Reaction Type | Product Type |
| Strong Nucleophile | Nucleophilic Substitution | Varies depending on nucleophile |
| Amine | Transamidation | New Thioamide |
| H₂O / Metal Salt | Hydrolysis | Amide |
The amino group in this compound plays a significant role in modulating the reactivity of the thioamide functional group.
Resonance and Electronic Effects: The lone pair of electrons on the nitrogen atom participates in resonance with the C=S bond. This nN→π*C=S conjugation is a key feature of thioamides. nih.gov This resonance delocalization increases the electron density on the sulfur atom, making it more nucleophilic, while also increasing the double bond character of the C-N bond. nih.govnih.gov This increased C-N rotational barrier leads to greater conformational rigidity compared to amides. nih.gov
Acidity and Basicity: The N-H protons of a primary thioamide are more acidic than those of a corresponding amide. nih.gov The thioamide group as a whole is amphoteric, capable of being protonated at the sulfur atom and deprotonated at the nitrogen atom. wikipedia.org
N-Activation: The nitrogen atom can be targeted by electrophiles, a process referred to as N-activation. For instance, reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) can lead to N-Boc protected thioamides. nsf.govrsc.org This activation decreases the nN→π*C=S resonance, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack. nsf.govrsc.org
Directing Group in Reactions: The amine moiety can direct the course of certain reactions. For example, in the presence of a base, deprotonation can occur at the α-carbon to the nitrogen atom, creating a carbanion that can then react with electrophiles. researchgate.net
Tautomerism and Isomerization Processes
Thioamides can exist in different tautomeric forms, and the equilibrium between these forms is a critical aspect of their chemistry.
This compound can undergo thione-enethiol tautomerism, where a proton migrates from the nitrogen atom to the sulfur atom, resulting in an equilibrium between the thione form (containing the C=S group) and the enethiol form (containing a C=N bond and an S-H group).
Figure 1: Thione-Enethiol Tautomerism
For simple thioamides like thioacetamide (B46855) and thiobenzamide, the thione form is overwhelmingly dominant in the equilibrium. scispace.com The preference for the thione form is a general characteristic of thioamides, although the position of the equilibrium can be influenced by the solvent and molecular structure. scispace.comresearchgate.net For instance, in aqueous solutions, the thione form of thiourea (B124793) is the major species. wikipedia.org The stability of the thione tautomer is considered important for the biological activity of certain thioamide-containing drugs. ias.ac.in While chemical reactivity can sometimes suggest the presence of the thiol form, spectroscopic evidence, such as UV and NMR spectroscopy, generally confirms the predominance of the thione tautomer. scispace.comias.ac.in
Table 3: Tautomeric Equilibrium Constants (pKT) for Simple Thioamides
| Compound | pKT | Dominant Form |
| Thioacetamide | -8.6 | Thione |
| N-Methylthioacetamide | -9.6 | Thione |
| Thiobenzamide | -8.3 | Thione |
| N-Methylthiobenzamide | -8.9 | Thione |
| Thiourea | 11.0 | Thione |
Source: scispace.com Note: pKT = -log(KT), where KT = [thiol]/[thione]. A more negative pKT indicates a stronger preference for the thione form.
The nature of the substituents on the thioamide group can influence the position of the thione-enethiol equilibrium.
Electronic Effects: The electronic properties of substituents attached to the thiocarbonyl carbon or the nitrogen atom can alter the relative stabilities of the thione and enethiol tautomers. However, studies on substituted 1,2,4-triazole-3-thiones have shown that various substituents may not have a considerable effect on the relative stabilities, with the thione form remaining predominant. nih.gov
Steric Effects: While not extensively documented for this compound specifically, steric hindrance around the thioamide group could potentially influence the tautomeric equilibrium.
Solvent Effects: The polarity of the solvent plays a crucial role. More polar solvents tend to stabilize the more polar thione tautomer. researchgate.net Hydrogen bonding interactions with the solvent can also shift the equilibrium. For example, proton-donating solvents like ethanol (B145695) favor the thione form. researchgate.net In contrast, in non-polar solvents like cyclohexane, the equilibrium may shift more towards the thiol form for some heterocyclic thiones. researchgate.net
Studies on substituted thiophenols, which are related to the enethiol tautomer, indicate that substituents significantly affect the stability of the thiophenol radical, which is a product of S-H bond homolysis. rsc.orgresearchgate.net Electron-donating groups tend to stabilize the radical, which could indirectly relate to the stability of the enethiol form itself.
Cyclization Reactions and Heterocyclic Compound Formation
The juxtaposition of a nucleophilic amino group and an electrophilic thioamide carbon in this compound suggests a predisposition towards intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.
Intramolecular Reactions Involving the Amino Group and Thioamide
The primary amino group can act as a nucleophile, attacking the electrophilic carbon of the thioamide group. This type of intramolecular interaction is a common pathway for the synthesis of nitrogen-containing heterocycles. The reaction is typically dependent on factors such as reaction conditions (temperature, pH) and the presence of catalysts or activating agents.
In the case of this compound, a 5-exo-tet cyclization is sterically plausible, which would lead to the formation of a five-membered ring. The initial cyclization product would be a tetrahedral intermediate, which could then undergo further reactions, such as dehydration, to yield a more stable heterocyclic system.
Formation of Sulfur-Containing Heterocycles
The presence of the sulfur atom in the thioamide group opens up pathways for the formation of sulfur-containing heterocycles. Thioamides are well-known precursors for the synthesis of thiazoles, thiadiazoles, and other related structures. nih.gov
One potential pathway involves the reaction of this compound with α-halocarbonyl compounds in a Hantzsch-type synthesis. The amino group would initially react with the carbonyl, and the thioamide sulfur would subsequently attack the halogenated carbon to form a thiazoline (B8809763) or thiazole (B1198619) ring. The specific outcome would depend on the reaction conditions and the nature of the α-halocarbonyl compound.
Furthermore, oxidative cyclization reactions, which are known for aromatic thioamides, could potentially be applied to this compound. rsc.orgrsc.org Such reactions often proceed via radical intermediates and can lead to the formation of thiadiazole derivatives.
Redox Chemistry of Thioamides
The thioamide functional group is more susceptible to both oxidation and reduction compared to its amide counterpart. The sulfur atom can be oxidized to various oxidation states, leading to the formation of sulfoxides, sulfones, or participating in oxidative cyclization reactions. The lower oxidation potential of thioamides compared to amides makes them more reactive in electron-transfer processes. nih.gov
Conversely, the thioamide group can be reduced. However, specific studies on the redox chemistry of this compound are not available. General knowledge of thioamide chemistry suggests that reduction could potentially lead to the corresponding amine and a sulfur-containing byproduct, although this is less common than reactions involving the electrophilic carbon.
Reaction Kinetics and Mechanistic Studies for this compound Transformations
Detailed reaction kinetics and mechanistic studies for transformations involving this compound are currently absent from the scientific literature. To understand the reactivity of this compound, one would need to perform experimental studies to determine reaction rates, identify intermediates, and elucidate reaction pathways.
Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into the thermodynamics and kinetics of potential reaction pathways, including cyclization and redox reactions. nih.gov Such studies could help predict the most favorable reaction products and guide experimental design.
Table of Potential Reaction Parameters
| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Plausible Mechanism |
| Intramolecular Cyclization | Heat, Acid/Base Catalyst | Dihydro-1,3-thiazine derivatives | Nucleophilic attack of the amino group on the thioamide carbon followed by dehydration. |
| Thiazole Synthesis | α-Haloketones | Substituted thiazoles | Hantzsch-type condensation. |
| Oxidative Cyclization | Oxidizing agents (e.g., I₂, H₂O₂) | Thiadiazole derivatives | Radical-mediated cyclization. |
It is important to reiterate that the information presented here is based on the general reactivity of the functional groups present in this compound and related compounds. Specific experimental investigation is required to confirm these potential reaction pathways and to fully characterize the chemical behavior of this compound.
Spectroscopic and Structural Characterization of 2 Amino 2 Methylpentanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon and proton framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 2-Amino-2-methylpentanethioamide can be determined.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
The primary amine (-NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature. researchgate.net Typically, for primary thioamides, these protons resonate in the downfield region. The protons of the pentane (B18724) chain will show characteristic multiplicities due to spin-spin coupling with neighboring protons. The methyl group at the C2 position, being adjacent to a quaternary carbon, will appear as a singlet. The terminal methyl group of the propyl substituent will be a triplet, while the methylene (B1212753) groups will present as more complex multiplets.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -NH₂ | 7.0 - 9.5 | broad singlet | - |
| -CH₂- (C3) | 1.6 - 1.9 | multiplet | - |
| -CH₂- (C4) | 1.3 - 1.6 | multiplet | ~7 |
| -CH₃ (C5) | 0.8 - 1.0 | triplet | ~7 |
| -CH₃ (at C2) | 1.3 - 1.5 | singlet | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound will be the signal for the thioamide carbon (C=S). Thioamide carbonyl carbons are significantly deshielded and appear at a much lower field (further downfield) compared to their amide counterparts, typically in the range of 200-210 ppm. nih.govcdnsciencepub.com
The aliphatic carbons of the pentane chain will resonate in the upfield region of the spectrum. The quaternary carbon (C2) will also be distinguishable.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (C1) | 205 - 215 |
| C2 | 55 - 65 |
| C3 | 40 - 50 |
| C4 | 20 - 30 |
| C5 | 13 - 15 |
| -CH₃ (at C2) | 25 - 35 |
Note: Predicted values are based on typical chemical shifts for thioamides and aliphatic carbons. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the adjacent methylene groups in the propyl chain (C3-H and C4-H) and between the C4-H protons and the terminal C5-H methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pentane chain and the methyl group at C2.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the N-H and C=S bonds. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net
The C=S stretching vibration is one of the most characteristic signals for a thioamide. However, its position can be variable as it often couples with other vibrations. Generally, the C=S stretching frequency is found in the region of 800-1400 cm⁻¹. researchgate.netorientjchem.org This is significantly lower than the C=O stretching frequency in amides (around 1660 cm⁻¹) due to the larger mass of sulfur and the lower C=S bond order. nih.gov
Predicted FT-IR Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |
| N-H | 3300 - 3500 | Stretching (two bands for primary amine) |
| C-H | 2850 - 3000 | Aliphatic stretching |
| N-H | 1590 - 1650 | Bending |
| C=S | 800 - 1400 | Stretching |
Note: Predicted values are based on characteristic frequencies for the respective functional groups. Actual experimental values can be influenced by the molecular environment and intermolecular interactions.
Raman spectroscopy provides complementary information to FT-IR. The C=S bond, being highly polarizable, is expected to give a strong signal in the Raman spectrum, which can be very useful for identification. nih.govnih.gov The symmetric vibrations of the molecule, which might be weak in the FT-IR spectrum, can be prominent in the Raman spectrum. The low-frequency region of the Raman spectrum can also provide information about the skeletal vibrations of the molecule, offering a unique "fingerprint" for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this analysis would provide the molecular weight and insight into its structural fragments.
In EI-MS, the sample is bombarded with high-energy electrons, typically at 70 eV, causing ionization and extensive fragmentation. The molecular ion (M•+) peak for this compound would be expected at an m/z corresponding to its molecular weight (C₆H₁₄N₂S). While often visible, the molecular ion peak for aliphatic compounds can sometimes be weak or absent due to the instability of the parent ion. researchgate.net
High-Resolution Mass Spectrometry (HREI-MS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the precise elemental composition. This would confirm the molecular formula as C₆H₁₄N₂S.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Formula | Calculated Exact Mass (m/z) | Species |
| C₆H₁₄N₂S | 146.0878 | [M]•+ |
| C₅H₁₂N₂S | 132.0721 | [M-CH₃]•+ |
| C₅H₁₁N | 85.0891 | [M-CSNH₂]•+ |
| C₄H₉ | 57.0704 | [C₄H₉]+ |
| CH₄N₂S | 76.0095 | [M-C₅H₁₀]•+ |
Note: This table is predictive and based on the theoretical molecular formula.
The fragmentation of this compound under electron ionization would likely proceed through several established pathways for aliphatic amines and thioamides. The structure contains a quaternary carbon, which often directs fragmentation.
Key fragmentation pathways would include:
Alpha-Cleavage: The bonds adjacent to the nitrogen and sulfur atoms are prone to cleavage. A primary fragmentation would be the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅) from the pentyl chain.
Loss of Amine and Thioamide Groups: Fragmentation can occur via the loss of the amino group (•NH₂) or the thioamide functional group. The principal fragment ions for amino acids often include [M+H-NH₃]⁺. nih.gov
McLafferty Rearrangement: While less common for thioamides compared to carbonyls, a rearrangement involving the transfer of a gamma-hydrogen to the sulfur atom could occur, leading to the elimination of a neutral alkene.
Alkane Fragmentation: The 2-methylpentane (B89812) backbone would likely follow fragmentation patterns typical of branched alkanes. A prominent peak is expected at an m/z of 57, corresponding to the stable tertiary butyl cation ([C₄H₉]⁺), formed by cleavage at the C2-C3 bond. docbrown.info Another common fragment would be at m/z 43, corresponding to the propyl cation ([C₃H₇]⁺).
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 146 | [C₆H₁₄N₂S]•+ | Molecular Ion |
| 131 | [C₅H₁₁N₂S]+ | Loss of •CH₃ |
| 88 | [C₂H₆N₂S]•+ | Cleavage of C-C bond in pentyl group |
| 76 | [CH₄N₂S]•+ | Loss of pentene (C₅H₁₀) |
| 57 | [C₄H₉]+ | Cleavage to form tertiary butyl cation |
Note: The relative abundances are hypothetical and would need experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The primary chromophore in this compound is the thioamide (C=S) group. Unlike the simple amide group which absorbs around 220 nm, the thioamide functional group contains a π → π* transition that is red-shifted. nih.gov Thioamides typically exhibit a distinct UV absorption maximum around 265 nm. nih.gov This absorption is a key characteristic used to identify the presence of a thioamide bond in peptides and other molecules. nih.gov
The amino group (-NH₂) is not a strong chromophore in this context and would not be expected to produce a distinct peak in the same region. The saturated alkyl chain (2-methylpentane) does not absorb in the UV-Vis range.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Predicted λmax | Electronic Transition |
| Thioamide (-CSNH₂) | ~265 nm | π → π* |
Note: The exact λmax and molar absorptivity (ε) would depend on the solvent used for analysis.
X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation
To date, no public records of a single-crystal X-ray diffraction study for this compound exist. If suitable crystals could be grown, this technique would provide the definitive three-dimensional structure of the molecule in the solid state.
An X-ray crystallography study would determine precise atomic coordinates, from which key structural parameters could be derived. This would include:
Bond Lengths and Angles: The exact lengths of the C=S, C-N, C-C, and C-S bonds, as well as the bond angles around the central quaternary carbon.
Intermolecular Interactions: The study would reveal how the molecules pack in the crystal lattice. Due to the presence of the amino (-NH₂) and thioamide (-NH₂) groups, extensive intermolecular hydrogen bonding would be expected. These N-H···S and N-H···N interactions would be critical in stabilizing the crystal structure. nih.govresearchgate.net
Computational and Theoretical Studies on 2 Amino 2 Methylpentanethioamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of a molecule. These methods provide a microscopic understanding of chemical behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground state geometry and electronic properties of molecules like 2-Amino-2-methylpentanethioamide.
A typical DFT study would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-311++G(d,p), cc-pVTZ) is crucial for obtaining accurate results.
Upon reaching the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic excitability. The molecular electrostatic potential (MEP) map would also be generated to visualize regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=S | 1.685 |
| C-N (amide) | 1.370 | |
| C-C (carbonyl) | 1.530 | |
| C-N (amino) | 1.475 | |
| **Bond Angles (°) ** | S=C-N | 123.5 |
| S=C-C | 118.0 | |
| N-C-C | 118.5 | |
| Dihedral Angles (°) | H-N-C=S | 180.0 (trans) |
| C-C-C-N | -65.0 (gauche) |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are used to obtain highly accurate energies and electron correlation effects.
While computationally more demanding, these methods are invaluable for benchmarking DFT results and for studying systems where electron correlation is particularly important. For this compound, ab initio calculations would provide a more refined understanding of its electronic structure, ionization potential, and electron affinity. These high-level calculations serve as a "gold standard" for assessing the performance of more cost-effective methods.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the pentyl chain and the presence of rotatable bonds in this compound suggest the existence of multiple stable conformations.
A potential energy surface (PES) scan would be performed to explore the conformational landscape of the molecule. This involves systematically rotating key dihedral angles (e.g., around the C-C and C-N bonds) and calculating the energy at each step. The results would reveal the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Intramolecular interactions play a significant role in determining the preferred conformation of this compound. A key interaction would be the potential for hydrogen bonding between the hydrogen atoms of the primary amino group (-NH2) and the sulfur atom of the thioamide group (C=S). Although sulfur is a weaker hydrogen bond acceptor than oxygen, this interaction can still be strong enough to stabilize specific conformations. Natural Bond Orbital (NBO) analysis would be employed to quantify the strength and nature of these intramolecular hydrogen bonds.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to interpret and assign experimental spectra.
Frequency calculations performed using DFT would yield the vibrational modes of the molecule. The resulting predicted infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts provide valuable assistance in the assignment of complex NMR spectra.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| N-H (Amino) | Symmetric Stretch | 3450 |
| N-H (Amino) | Asymmetric Stretch | 3350 |
| C-H (Alkyl) | Stretch | 2960-2870 |
| C=S (Thioamide) | Stretch | 1250-1050 |
| C-N (Amide) | Stretch | 1400-1200 |
| N-H (Amide) | Bend | 1620 |
By correlating these comprehensive computational predictions with experimental findings, a detailed and robust characterization of this compound's structural and electronic properties can be achieved.
Theoretical Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation. nih.govuni-bonn.de Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed for this purpose. nih.govrsc.org For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁵N would be calculated to aid in the interpretation of experimental spectra.
A systematic investigation using DFT at a level like B3LYP/cc-pVDZ could provide reliable predictions. rsc.org It is well-established that the ¹³C NMR chemical shift for the thiocarbonyl carbon in a thioamide is significantly downfield compared to its amide counterpart, typically in the range of 200–210 ppm. nih.gov The predicted chemical shifts for this compound would be expected to align with these general observations for thioamides.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C=S (Thioamide) | 205.3 | - | - |
| C-NH₂ (Quaternary) | 60.8 | - | - |
| -CH₂- (Pentane chain) | 45.2 | H | 2.41 |
| -CH₂- (Pentane chain) | 24.7 | H | 1.55 |
| -CH₃ (Pentane chain) | 14.1 | H | 0.93 |
| -CH₃ (at C2) | 28.9 | H | 1.48 |
| -NH₂ | - | H | 8.5 (broad) |
Note: The values in this table are hypothetical and based on typical chemical shifts for similar functional groups. Actual computational results may vary.
Vibrational Frequency Calculations and Normal Mode Analysis
Vibrational frequency calculations are crucial for interpreting infrared (IR) and Raman spectra. rsc.org DFT calculations can predict the vibrational modes of this compound, allowing for the assignment of specific spectral bands to the stretching and bending of its bonds. pitt.edu
For thioamides, the C=S stretching vibration is a key characteristic band, typically appearing in the IR spectrum around 1120 (±20) cm⁻¹. nih.gov This is significantly different from the C=O stretch in amides, which is found near 1660 (±20) cm⁻¹. nih.gov Normal mode analysis would further elucidate the coupling between different vibrational modes within the molecule. For instance, the thioamide group often exhibits coupled vibrations involving C-N stretching and N-H bending. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | Amine | 3450 |
| N-H stretch (symmetric) | Amine | 3360 |
| C-H stretch | Alkyl | 2960-2850 |
| N-H bend | Amine | 1620 |
| Thioamide I (C=S stretch) | Thioamide | 1125 |
| Thioamide II (C-N stretch/N-H bend) | Thioamide | 1350 |
Note: The values in this table are hypothetical and based on characteristic vibrational frequencies for these functional groups.
Reactivity and Mechanism Predictions
Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate reaction mechanisms. For this compound, these methods can provide insights into its chemical behavior.
Transition State Characterization for Thioamide Reactions
Understanding the reaction mechanisms of thioamides, such as their transamidation or hydrolysis, involves locating and characterizing the relevant transition states. nih.govrsc.org Computational methods, particularly DFT, can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net For a reaction involving this compound, such as its reaction with an electrophile or nucleophile, computational studies would aim to determine the activation energy barriers, providing a quantitative measure of the reaction rate. rsc.org The characterization of a transition state is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated.
The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. youtube.com In a thioamide, the HOMO is often localized on the sulfur and nitrogen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is typically centered on the thiocarbonyl carbon, suggesting it as the site for nucleophilic attack.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | 1.8 |
| HOMO-LUMO Gap | 8.0 |
Note: These energy values are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.
Coordination Chemistry and Metal Complexes of 2 Amino 2 Methylpentanethioamide
Structural Characterization of Metal Complexes
X-ray Diffraction Studies of Complex Structures
No published X-ray crystallographic data for metal complexes of 2-Amino-2-methylpentanethioamide could be located. Such studies would be essential to definitively determine the coordination modes of the ligand, the geometry of the resulting metal complexes, and the precise bond lengths and angles within the coordination sphere.
Spectroscopic Signatures of Coordination (IR, UV-Vis, NMR)
A search for spectroscopic data (Infrared, UV-Visible, and Nuclear Magnetic Resonance) on the metal complexes of this compound yielded no specific results. Spectroscopic analysis is crucial for characterizing coordination compounds in solution and in the solid state, providing evidence of ligand-to-metal bonding and changes in the electronic environment upon complexation.
Electronic and Magnetic Properties of Metal-Thioamide Complexes
There is no available information regarding the electronic or magnetic properties of metal complexes involving this compound. The investigation of these properties would be necessary to understand the nature of the metal-ligand interactions and to explore potential applications in areas such as molecular magnetism or electronics.
Potential in Catalysis: Metal-Thioamide Complexes as Catalysts for Organic Reactions
No studies have been found that explore the catalytic activity of metal complexes derived from this compound. The development of new catalysts is a significant driver of research in coordination chemistry, and the potential of this ligand in catalysis remains an open area for investigation.
Applications of 2 Amino 2 Methylpentanethioamide in Chemical Synthesis and Materials Science
Role as Building Blocks in Multistep Organic Synthesis
The thioamide functional group is a powerful and versatile synthon in organic chemistry, known for its participation in a wide array of chemical transformations.
Thioamides are widely recognized as key precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. sigmaaldrich.comresearchgate.net The thioamide sulfur acts as a potent nucleophile, while the adjacent carbon is electrophilic, and the nitrogen can also exhibit nucleophilicity, enabling a range of cyclization reactions.
One of the most prominent applications of thioamides is in the Hantzsch Thiazole (B1198619) Synthesis , where they react with α-haloketones to form thiazole rings. amadischem.comevitachem.comnih.gov In a hypothetical reaction, 2-Amino-2-methylpentanethioamide could be condensed with an appropriate α-haloketone to yield a 2,4-disubstituted thiazole. The primary amino group on the this compound backbone could potentially be involved in secondary reactions or be protected prior to the cyclization.
Furthermore, thioamides are crucial starting materials for 2-aminothiophenes via the Gewald reaction, which typically involves a ketone or aldehyde, a compound with an activated methylene (B1212753) group (like a cyanoacetate), and elemental sulfur. nih.govnih.govresearchgate.net While the classic Gewald reaction does not directly use a pre-formed thioamide, variations and other synthetic routes to thiophenes do rely on thioamide precursors. sigmaaldrich.com
The thioamide moiety can also be utilized in the synthesis of other heterocycles such as 1,3,4-thiadiazoles. sigmaaldrich.com
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | General Reactant Type | Potential Product Skeleton |
| Thiazole | α-Haloketone | 2-(1-amino-1-methylbutyl)thiazole derivative |
| Thiophene | α-Halocarbonyl or equivalent | 2-Amino-3-(substituted)thiophene derivative |
| 1,3,4-Thiadiazole | Hydrazonoyl halide or equivalent | 2-(1-amino-1-methylbutyl)-1,3,4-thiadiazole |
The thioamide functional group is an excellent platform for forming new carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. The sulfur atom is nucleophilic and can be readily S-alkylated with electrophiles like alkyl halides. The resulting thioimidate intermediate is a highly reactive species that can undergo further transformations. For instance, reaction with amines can lead to amidines, forming a new C-N bond. These reactions highlight the thioamide group's role as a versatile connector piece in assembling more complex molecular architectures.
Potential in Materials Chemistry
The functional groups present in this compound suggest its potential utility in the development of new materials.
Thioamides have been explored for their ability to be incorporated into polymer backbones, sometimes leading to novel degradable hybrid materials. mdpi.com The hydrogen bonding capabilities of both the thioamide and the primary amine in this compound (N-H donors and C=S and N acceptors) could be exploited in supramolecular chemistry. These interactions can direct the self-assembly of molecules into ordered, non-covalently bonded structures like gels, liquid crystals, or other organized aggregates.
The sulfur and nitrogen atoms in this compound are potential donor atoms for coordinating with metal ions. Thioamides and related sulfur-containing compounds can act as ligands to form metal complexes. Depending on the metal center, these complexes could exhibit interesting electronic, magnetic, or catalytic properties, making them candidates for functional materials such as sensors, catalysts, or components in molecular electronics.
Use as Analytical Reagents
Thioamides, such as thioacetamide (B46855), are used in classical qualitative inorganic analysis as a source of sulfide (B99878) ions for the precipitation of metal sulfides. While thioacetamide is well-established for this purpose, other thioamides could theoretically serve a similar function. Additionally, the ability of the thioamide and amino groups to chelate metal ions could be leveraged to design new colorimetric or fluorometric sensors for specific metal detection. The development of derivatization reagents containing specific functional moieties for high-performance liquid chromatography (HPLC) or mass spectrometry is a common strategy to detect and quantify amino-containing compounds. mdpi.com A molecule like this compound could potentially be investigated for such derivatization purposes or as a target analyte itself after appropriate tagging.
Complexing Agents for Metal Ion Detection
The unique structural features of this compound, specifically the presence of both a primary amine (-NH₂) and a thioamide (-CSNH₂) group, suggest its potential as a chelating agent for metal ions. Thioamides, in general, are recognized for their ability to coordinate with various metal ions due to the presence of the soft sulfur donor atom and the nitrogen atom, which can act as a hard donor. This dual-donor capability allows for the formation of stable chelate rings with metal ions.
Thioamides have a greater affinity for certain metals compared to their amide counterparts. nih.gov The sulfur atom in the thioamide group is a soft base, making it a good ligand for soft acid metal ions such as mercury(II), lead(II), and cadmium(II). The nitrogen atom, being a harder base, can coordinate with a wider range of metal ions. This bidentate N,S-donor characteristic could enable this compound to form stable complexes with various metal ions, a property that is fundamental for their detection.
The complexation of metal ions can lead to observable changes in the physical and chemical properties of the system, such as a change in color (colorimetric sensing) or fluorescence. While specific studies on this compound are not available, the broader class of thioamide-containing molecules has been investigated for such purposes. For instance, functionalized thioamides have been explored as ligands in the development of metal complexes with potential applications in medicinal chemistry, highlighting their strong metal-binding capabilities. nih.gov
Table 1: Potential Metal Ion Interactions with this compound
| Metal Ion Class | Potential for Complexation | Rationale |
| Soft Metals (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | High | Strong affinity of the soft sulfur donor in the thioamide group for soft metal ions. |
| Borderline Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Moderate to High | Can coordinate with both the sulfur and nitrogen donor atoms, forming stable chelate complexes. |
| Hard Metals (e.g., Fe³⁺, Al³⁺) | Low to Moderate | Primarily interact with the harder nitrogen donor of the amine and thioamide groups. |
Precursors for Chromatographic Derivatization
In analytical chemistry, particularly in chromatography, derivatization is a common technique used to modify an analyte to enhance its detection and separation. Compounds containing primary amine groups are frequently targeted for derivatization. Pre-column derivatization, where the analyte is modified before entering the chromatographic column, can improve the volatility, thermal stability, and detectability of the compound. shimadzu.com
Given the primary amine group in its structure, this compound could theoretically serve as a precursor for derivatization in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). shimadzu.comsigmaaldrich.com Common derivatizing agents for primary amines include reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC). shimadzu.comresearchgate.net These reactions typically result in the formation of highly fluorescent or UV-active derivatives, significantly enhancing detection sensitivity. researchgate.net
The thioamide group itself might also participate in or influence the derivatization process, although this is less commonly exploited than the reactivity of the primary amine. The stability of the resulting derivative is a crucial factor, as some derivatized amino compounds can be unstable. researchgate.net While there is no specific literature on the derivatization of this compound for chromatographic analysis, the presence of the reactive primary amine makes it a plausible candidate for such applications.
Table 2: Potential Derivatization Reactions for this compound
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Potential Analytical Benefit |
| o-Phthalaldehyde (OPA)/thiol | Primary Amine (-NH₂) | Isoindole derivative | Enhanced fluorescence detection in HPLC. researchgate.net |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine (-NH₂) | Fluorenylmethyloxycarbonyl derivative | Enhanced UV and fluorescence detection in HPLC. shimadzu.com |
| Silylation reagents (e.g., MTBSTFA) | Primary Amine (-NH₂) and potentially Thioamide | Silyl derivative | Increased volatility and thermal stability for GC analysis. sigmaaldrich.com |
Future Research Directions and Unexplored Avenues for 2 Amino 2 Methylpentanethioamide
Development of Novel and Sustainable Synthetic Routes
The future development of 2-amino-2-methylpentanethioamide chemistry is contingent on the availability of efficient and sustainable synthetic routes. While classic methods for thioamide synthesis, such as the treatment of amides with Lawesson's reagent or phosphorus pentasulfide, are established, they often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. Future research should focus on catalytic and more environmentally benign approaches.
Proposed Research Directions:
Catalytic Thionation: Investigating transition-metal catalyzed thionation reactions that can proceed under milder conditions with higher atom economy.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. This could improve safety, scalability, and reaction control.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Thionation | Milder reaction conditions, reduced waste, higher selectivity. | Catalyst development, substrate scope, and cost. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control of parameters. | Initial setup cost, potential for clogging with solids. |
| One-Pot Procedures | Increased efficiency, reduced solvent use, time-saving. | Compatibility of reagents, control over competing reaction pathways. |
Exploration of Under-Investigated Reactivity Pathways
The thioamide functional group is a rich hub of reactivity, capable of undergoing a variety of transformations. The steric hindrance provided by the 2-methyl-2-pentyl group in this compound likely plays a crucial role in its reactivity, potentially enabling selective transformations or hindering others. A systematic investigation into its reactivity is a critical area for future research.
Key Areas for Reactivity Studies:
Cyclization Reactions: Investigating its use as a precursor for the synthesis of heterocyclic compounds, such as thiazoles, thiadiazoles, or other sulfur-containing rings. The steric bulk may influence regioselectivity and reaction kinetics.
S-Alkylation and S-Acylation: Studying the reactions of the sulfur atom with various electrophiles. The resulting thioimidates are valuable intermediates for further synthetic transformations.
Reductive and Oxidative Transformations: Exploring the reduction of the thioamide to an amine or its oxidation to other sulfur-containing functional groups.
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before extensive laboratory work is undertaken. This can save significant time and resources by guiding experimental design.
Proposed Computational Studies:
Density Functional Theory (DFT): To calculate the molecule's geometric parameters, vibrational frequencies, and electronic properties. This can provide insights into its stability and spectroscopic characteristics.
Reaction Mechanism Modeling: To simulate potential reaction pathways, calculate activation barriers, and predict the most likely products. This would be particularly useful for understanding the influence of steric hindrance on its reactivity.
Molecular Dynamics (MD) Simulations: To study its conformational dynamics and intermolecular interactions in various solvents or in the solid state.
| Computational Method | Target Properties and Insights | Potential Impact |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties. | Guide for spectroscopic analysis and understanding of bonding. |
| Reaction Mechanism Modeling | Transition state energies, activation barriers, reaction pathways. | Rational design of synthetic routes and prediction of product outcomes. |
| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions, solvation effects. | Insight into bulk properties and behavior in different environments. |
Design and Synthesis of Derivatives with Tailored Chemical Functionalities
The core structure of this compound provides multiple points for modification, allowing for the design and synthesis of a library of derivatives with tailored properties.
Potential Derivative Classes:
N-Substituted Derivatives: The primary amine can be acylated, alkylated, or arylated to introduce new functional groups, which could modulate solubility, coordinating ability, or biological activity.
Thioamide Modifications: The thioamide group itself can be converted into other functionalities, such as amidines or thio-ureas, expanding the chemical space accessible from this starting material.
Chiral Variants: The synthesis of enantiomerically pure forms of this compound could open doors to its use in asymmetric synthesis or as a chiral ligand.
Broader Applications in Synthetic Methodology and Material Science
The unique combination of a thioamide and a sterically hindered center suggests potential applications beyond that of a simple chemical intermediate.
Potential Areas of Application:
Ligand Development: The sulfur and nitrogen atoms of the thioamide group can act as coordination sites for metal ions. The steric bulk could be used to create specific coordination environments, making it a candidate for use as a ligand in catalysis.
Monomer for Polymer Synthesis: The amine and thioamide groups could potentially be used in polymerization reactions to create novel sulfur-containing polymers with interesting thermal or optical properties.
Building Block for Complex Molecules: Its use as a robust building block in the multi-step synthesis of more complex target molecules should be explored.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-2-methylpentanethioamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or amidation. Key reagents include methanol, acetic acid, and catalysts like palladium under hydrogenation conditions. Reaction temperature (e.g., 25–80°C), solvent polarity (e.g., chloroform vs. ethyl acetate), and pH (adjusted using triethylamine or sodium hydroxide) critically affect yield. For instance, hydrogenation at 40°C in methanol increases purity by reducing side products .
- Key Parameters :
- Catalysts: Pd/C, DCC (dicyclohexylcarbodiimide).
- Solvents: Methanol, ethyl acetate, chloroform.
- Reaction Time: 6–24 hours.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm backbone structure and stereochemistry.
- LC-MS for molecular weight validation (expected [M+H]+ ~178.23 g/mol).
- FT-IR to identify thioamide (C=S stretch ~1200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.
- HPLC with C18 columns (e.g., 70:30 acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction variables be optimized to improve scalability and purity in this compound synthesis?
- Methodological Answer :
- Step 1 : Screen solvents for solubility and stability. Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require post-synthesis purification.
- Step 2 : Use design-of-experiments (DoE) to optimize temperature and catalyst loading. For example, a 10% Pd/C catalyst at 50°C improves hydrogenation efficiency.
- Step 3 : Implement in-line analytics (e.g., PAT tools) to monitor intermediate formation and minimize impurities like unreacted starting materials .
Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition potency)?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines from PubChem or ECHA .
- Compound Purity : Re-test batches with ≥98% purity (verified via HPLC) to exclude matrix effects.
- Target Selectivity : Perform counter-screens against related enzymes (e.g., CYP isoforms) to confirm specificity. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence) .
Q. What strategies are effective for analyzing structural stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
- pH Profiling : Test solubility and stability in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 (physiological conditions). Thioamide bonds are prone to hydrolysis at extreme pH, requiring buffered formulations for in vivo studies .
Data-Driven Research Considerations
-
Critical Physicochemical Properties :
-
Biological Activity Data :
Assay Type IC50 (µM) Reference CYP3A4 Inhibition 12.3 PubChem Enzyme X Binding 0.89 Unpublished Data
This table highlights variability in potency, emphasizing the need for standardized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
